Product packaging for gibberellin A20 methyl ester(Cat. No.:CAS No. 15355-41-6)

gibberellin A20 methyl ester

Cat. No.: B579154
CAS No.: 15355-41-6
M. Wt: 346.423
InChI Key: SXJSUTBDMIRVGQ-HOWNIQBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A20 methyl ester is a methyl ester derivative of the C20-gibberellin A20. Gibberellins (GAs) are a large family of tetracyclic diterpenoid acids that function as crucial plant hormones, regulating various aspects of growth and development, such as seed germination, stem elongation, and flowering . As a C20-GA, it retains the full 20-carbon skeleton characteristic of early precursors in the gibberellin biosynthetic pathway . This compound serves as a key intermediate in gibberellin research. Studies have shown that gibberellin A20 is a metabolic precursor to bioactive forms like GA1 in certain plant species, including maize and dwarf pea . The preparation of this compound from gibberellic acid (GA3) has been described in chemical synthesis research . Beyond plant biology, related gibberellin compounds have demonstrated potential in biomedical research. For instance, gibberellic acid (GA3) has been shown to induce the expression of the anti-inflammatory regulator A20 (TNFAIP3) in human airway epithelial cells, attenuating NF-κB-driven inflammation . This suggests that gibberellin-derived molecules may hold interest for investigating new therapeutic pathways, although the specific role of GA20 methyl ester in such contexts is not yet established. This product is presented for research applications only, including plant hormone studies, biosynthetic pathway analysis, and as a standard for analytical chemistry. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O5 B579154 gibberellin A20 methyl ester CAS No. 15355-41-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15355-41-6

Molecular Formula

C20H26O5

Molecular Weight

346.423

InChI

InChI=1S/C20H26O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h12-14,23H,1,4-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1

InChI Key

SXJSUTBDMIRVGQ-HOWNIQBVSA-N

SMILES

CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Gibberellin A20

Early Stages of Gibberellin Biosynthesis Leading to C20-Gibberellins

The biosynthesis of gibberellins (B7789140) in higher plants is a multi-stage process that occurs in different cellular compartments. The initial steps, which lead to the formation of the first gibberellin, GA12, take place in proplastids and the endoplasmic reticulum. oup.comannualreviews.org

Conversion of Geranylgeranyl Diphosphate (B83284) (GGPP) to ent-Kaurene (B36324)

The journey to gibberellin A20 begins with the cyclization of the C20 precursor, geranylgeranyl diphosphate (GGPP). wikipedia.orgoup.com This process occurs in the plastids and involves two key enzymes:

ent-copalyl diphosphate synthase (CPS): This enzyme catalyzes the initial cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP). wikipedia.orgbiologynotesonline.com

ent-kaurene synthase (KS): Subsequently, ent-CPP is converted to the tetracyclic diterpene hydrocarbon, ent-kaurene, by the action of ent-kaurene synthase. wikipedia.orgbiologynotesonline.com

In fungi, these two steps are catalyzed by a single bifunctional enzyme, whereas in higher plants, they are carried out by two distinct enzymes. oup.com

Oxidation of ent-Kaurene to Gibberellin A12

The subsequent oxidation of ent-kaurene to gibberellin A12 is a multi-step process catalyzed by two cytochrome P450 monooxygenases located on the endoplasmic reticulum and the outer chloroplast membrane. oup.comannualreviews.org

ent-kaurene oxidase (KO): This enzyme catalyzes the sequential oxidation of the C-19 methyl group of ent-kaurene to an alcohol, then to an aldehyde, and finally to a carboxylic acid, forming ent-kaurenoic acid. wikipedia.org

ent-kaurenoic acid oxidase (KAO): Following this, ent-kaurenoic acid is hydroxylated at the C-7 position and then undergoes ring contraction of the B-ring to yield gibberellin A12-aldehyde, which is then oxidized to gibberellin A12. wikipedia.org

Reaction Stage Substrate Enzyme Product Cellular Location
GGPP to ent-Kaurene Geranylgeranyl Diphosphate (GGPP)ent-copalyl diphosphate synthase (CPS)ent-copalyl diphosphate (ent-CPP)Plastid
ent-copalyl diphosphate (ent-CPP)ent-kaurene synthase (KS)ent-kaurenePlastid
ent-Kaurene to GA12 ent-kaureneent-kaurene oxidase (KO)ent-kaurenoic acidEndoplasmic Reticulum / Chloroplast Outer Membrane
ent-kaurenoic acident-kaurenoic acid oxidase (KAO)Gibberellin A12 (GA12)Endoplasmic Reticulum

Formation of C20-Gibberellins from GA12

Gibberellin A12 is the first C20-gibberellin and serves as a crucial branch point in the gibberellin biosynthetic pathway. oup.combiologynotesonline.com From GA12, the pathway can proceed via a non-13-hydroxylation pathway or an early-13-hydroxylation pathway. The formation of gibberellin A20 occurs through the early-13-hydroxylation pathway. oup.comkit.edu This pathway is initiated by the 13-hydroxylation of GA12 to produce gibberellin A53 (GA53), a reaction catalyzed by a cytochrome P450 monooxygenase. oup.comfrontiersin.org GA53 is also a C20-gibberellin and a key precursor to GA20.

Biosynthesis of Gibberellin A20 from Precursors

The later stages of gibberellin biosynthesis, which involve the conversion of C20-gibberellins to C19-gibberellins like GA20, are catalyzed by a family of soluble 2-oxoglutarate-dependent dioxygenases (2-ODDs) in the cytoplasm. wikipedia.orgoup.com

Role of GA 20-Oxidases (GA20ox) in C20-Gibberellin Conversion

The conversion of C20-gibberellins to C19-gibberellins is a key regulatory step in the biosynthesis of active gibberellins and is primarily catalyzed by GA 20-oxidases (GA20ox). oup.comkit.edu These enzymes are responsible for the sequential oxidation and eventual removal of the C-20 carbon atom. oup.com The reaction sequence involves the oxidation of the C-20 methyl group to an alcohol, then to an aldehyde. The subsequent removal of the C-20 aldehyde group as CO2 results in the formation of a C19-gibberellin with a characteristic C-19 to C-10 lactone bridge. kit.edu

The expression of GA20ox genes is tightly regulated by developmental and environmental cues, such as light and photoperiod, making these enzymes critical control points in the gibberellin biosynthetic pathway. usp.br

Specific Pathways from GA19 and GA53 to Gibberellin A20

In the early-13-hydroxylation pathway, GA53 is converted to GA20 through a series of oxidative steps catalyzed by GA20ox. This conversion proceeds through the intermediates gibberellin A44 (GA44) and gibberellin A19 (GA19). kit.edu

The specific steps are as follows:

GA53 to GA44: GA20ox catalyzes the oxidation of the C-20 methyl group of GA53 to a C-20 aldehyde, forming GA44.

GA44 to GA19: Further oxidation of the C-20 aldehyde of GA44 to a carboxylic acid by GA20ox yields GA19.

GA19 to GA20: Finally, GA20ox catalyzes the oxidative removal of the C-20 carboxyl group from GA19, resulting in the formation of the C19-gibberellin, GA20. kit.edu

Precursor Enzyme Intermediate(s) Product
Gibberellin A53 (GA53)GA 20-oxidase (GA20ox)Gibberellin A44 (GA44), Gibberellin A19 (GA19)Gibberellin A20 (GA20)
Gibberellin A19 (GA19)GA 20-oxidase (GA20ox)-Gibberellin A20 (GA20)

Following its synthesis, gibberellin A20 can be further metabolized to the biologically active gibberellin A1 through 3β-hydroxylation, a reaction catalyzed by GA 3-oxidase (GA3ox). oup.com Alternatively, GA20 can be deactivated through 2β-hydroxylation to form gibberellin A29.

Conversion and Metabolism of Gibberellin A20 to Other Gibberellins

Once synthesized, Gibberellin A20 is not an end-product but a crucial branching point in the gibberellin metabolic pathway. It can be converted into either highly bioactive forms or directed towards deactivation pathways.

Hydroxylation of Gibberellin A20 (e.g., to GA1, GA5, GA8)

The hydroxylation of GA20 is a critical step that determines the ultimate biological activity of the resulting gibberellin molecule.

The conversion of GA20 to the biologically active GA1 is catalyzed by the enzyme Gibberellin 3β-hydroxylase (GA3ox). wikipedia.orgnih.gov This enzyme introduces a hydroxyl group at the 3β position of the GA20 molecule. wikipedia.org In Arabidopsis thaliana, this enzyme is encoded by the GA4 gene. researchgate.netnih.gov Homologous genes have been identified in other plant species, such as the LE gene in pea (Pisum sativum) and the D18 gene in rice (Oryza sativa). pnas.orguniprot.org Like GA 20-oxidases, the expression of GA 3β-hydroxylase genes is also subject to feedback regulation by bioactive GA levels. nih.gov

In addition to 3β-hydroxylation, GA20 can also undergo 2,3-dehydrogenation to form GA5, a reaction that has been observed in cell-free systems from Phaseolus vulgaris. nih.govresearchgate.net GA5 can then be further converted to the highly active GA3. pnas.org Another important metabolite is GA8, which is formed by the 2β-hydroxylation of GA1. nih.gov

Deactivation Pathways of Gibberellin A20 and Its Metabolites

To maintain hormonal homeostasis, plants possess efficient mechanisms to deactivate gibberellins, preventing their excessive accumulation.

A major deactivation pathway for both the precursor GA20 and the bioactive GA1 is 2β-hydroxylation, a reaction catalyzed by GA 2-oxidases (GA2ox). nih.govpnas.org This hydroxylation leads to the formation of GA29 from GA20, and GA8 from GA1. nih.gov Both GA29 and GA8 are biologically inactive. GA 2-oxidases are encoded by a multigene family, with different members showing distinct expression patterns and substrate specificities. nih.govnih.gov Some GA2ox enzymes preferentially act on C19-GAs like GA20 and GA1, while others target C20-GAs. nih.govnih.gov The expression of GA2ox genes is often feed-forward regulated, meaning that high levels of bioactive GAs can induce their expression, thus providing a mechanism to attenuate the hormonal signal. oup.compnas.org

Another important mechanism for deactivating gibberellins is through conjugation, most commonly with glucose. nih.gov Gibberellins can be conjugated to form either glucosyl ethers (at a hydroxyl group) or glucosyl esters (at the carboxyl group). nih.gov Studies have identified the formation of GA20-13-O-glucoside and GA20 glucosyl ester in plants. pnas.orgnih.govresearchgate.net These conjugated forms are generally considered inactive, though it has been suggested that they could serve as a storage form that can be hydrolyzed back to the free, active GA. pnas.org

A further deactivation mechanism is methylation. In Arabidopsis thaliana, the enzymes GAMT1 and GAMT2 catalyze the methylation of the carboxyl group of various gibberellins, including GA20, to form their corresponding methyl esters. frontiersin.orgnih.govannualreviews.org The formation of gibberellin A20 methyl ester serves to deactivate the hormone, likely marking it for degradation, particularly during seed maturation. nih.govebi.ac.uk

Interactive Data Tables

Table 1: Key Enzymes in GA20 Metabolism

EnzymeGene Example (Species)Reaction CatalyzedFunction
GA 20-oxidase (GA20ox)GA5 (Arabidopsis)GA53 → GA20Biosynthesis
GA 3β-hydroxylase (GA3ox)GA4 (Arabidopsis)GA20 → GA1Activation
GA 2-oxidase (GA2ox)GA2ox1 (Arabidopsis)GA20 → GA29; GA1 → GA8Deactivation
Gibberellin MethyltransferaseGAMT1/GAMT2 (Arabidopsis)GA20 → GA20 methyl esterDeactivation
Methylation by Gibberellin Carboxyl Methyltransferases (e.g., GAMT1, GAMT2)

The biological activity of gibberellins (GAs) is tightly controlled, not only through biosynthesis and catabolism but also through modification reactions such as methylation. In Arabidopsis thaliana, two specific enzymes, GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GIBBERELLIN METHYLTRANSFERASE 2 (GAMT2), are responsible for the methylation of gibberellins. nih.govannualreviews.org These enzymes belong to the SABATH family of methyltransferases, which are known to methylate the carboxyl groups of various small molecules, including plant hormones like salicylic (B10762653) acid, jasmonic acid, and auxin. nih.govnih.govpnas.org

GAMT1 and GAMT2 catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the C-6 carboxyl group of gibberellins. nih.govannualreviews.org This reaction converts the gibberellin acid into its corresponding methyl ester; for instance, gibberellin A20 is converted to this compound. ebi.ac.uk This methylation effectively deactivates the gibberellin, as the methyl ester form is biologically inactive. portlandpress.com Research has demonstrated that GAMT1 and GAMT2 can methylate a variety of C19-GAs, including the bioactive GAs and their immediate precursors. annualreviews.org

The expression of GAMT1 and GAMT2 genes is most prominent in developing siliques (seed pods) and seeds. nih.govnih.gov This specific expression pattern suggests that their primary physiological role is to regulate the levels of active GAs during seed development and maturation, possibly to prevent precocious germination. nih.govportlandpress.com Studies on gamt1 and gamt2 mutant plants support this function. Single and double mutants exhibit an accumulation of various GAs in their siliques compared to wild-type plants. nih.govebi.ac.uk Furthermore, mature seeds from these mutants show a higher concentration of active GAs and display reduced inhibition of germination when treated with a GA biosynthesis inhibitor. ebi.ac.uk Ectopic overexpression of GAMT1 or GAMT2 in plants like Arabidopsis, tobacco, and petunia results in phenotypes characteristic of GA deficiency, such as dwarfism and reduced fertility, further confirming their role in deactivating GAs. nih.govebi.ac.uk

Table 1: Research Findings on GAMT1 and GAMT2

Finding Organism/System Significance Reference(s)
Identification and Function Arabidopsis thaliana GAMT1 and GAMT2 are SABATH family methyltransferases that methylate the carboxyl group of GAs, using SAM as a methyl donor. nih.gov, nih.gov
Substrate Specificity In vitro assays Methylate various GAs, including bioactive forms (e.g., GA4) and their precursors (e.g., GA9, GA20). qmul.ac.uk, annualreviews.org
Gene Expression Arabidopsis thaliana Primarily expressed in developing siliques and seeds. nih.gov, nih.gov
Mutant Phenotype gamt1 gamt2 mutants Accumulate higher levels of active GAs in siliques and show resistance to GA biosynthesis inhibitors during germination. nih.gov, ebi.ac.uk
Overexpression Phenotype Transgenic Arabidopsis, Tobacco, Petunia Plants exhibit GA-deficient phenotypes like dwarfism. nih.gov, ebi.ac.uk

Cellular and Subcellular Localization of Biosynthetic Enzymes

The biosynthesis of gibberellins is a complex pathway that is spatially segregated across multiple compartments within the plant cell. portlandpress.comoup.comnih.gov This compartmentalization is a key aspect of its regulation, ensuring precise control over the production of bioactive hormones. The pathway can be broadly divided into three stages, each occurring in a distinct subcellular location. nih.gov

Plastids: The first stage of GA biosynthesis, from geranylgeranyl diphosphate (GGPP) to the tetracyclic hydrocarbon intermediate ent-kaurene, takes place in plastids. oup.comnih.govoup.complos.org The enzymes responsible, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), are located in the stroma of proplastids or developing chloroplasts. nih.govoup.com Fusion proteins of these enzymes with Green Fluorescent Protein (GFP) have confirmed their plastid localization. oup.comnih.gov

Endoplasmic Reticulum (ER): The second stage involves the oxidation of ent-kaurene to GA12. This occurs on the membrane of the endoplasmic reticulum. oup.complos.org The enzymes catalyzing these steps are cytochrome P450 monooxygenases. ent-kaurene oxidase (KO) has been localized to the outer envelope of the chloroplast and possibly the ER, providing a link between the plastid- and ER-located steps of the pathway. oup.comnih.gov The subsequent enzyme, ent-kaurenoic acid oxidase (KAO), is located at the ER. oup.comoup.com

Cytosol: The final stage of the pathway, which includes the conversion of GA12 and GA53 into various C19-GAs like GA20 and the ultimate bioactive forms (e.g., GA1, GA4), is catalyzed by a series of soluble 2-oxoglutarate-dependent dioxygenases (2-ODDs). portlandpress.comoup.com These enzymes, including GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), are located in the cytoplasm. oup.com The deactivation enzymes, such as the GA 2-oxidases (GA2ox), are also primarily cytosolic, although some have been found in the nucleus as well. plos.org The methylation of GAs by GAMT1 and GAMT2, which are soluble enzymes, is also presumed to occur in the cytosol of the cells where they are expressed, primarily in developing seeds. nih.gov

Table 2: Subcellular Localization of Gibberellin Biosynthesis Enzymes

Biosynthetic Stage Intermediate(s) Enzyme(s) Subcellular Location Reference(s)
Stage 1 GGPP → ent-kaurene CPS, KS Plastid (stroma) oup.com, oup.com, nih.gov
Stage 2 ent-kaurene → GA12 KO, KAO Chloroplast Outer Envelope, Endoplasmic Reticulum oup.com, oup.com, nih.gov
Stage 3 GA12 → Bioactive GAs (e.g., GA4) GA20ox, GA3ox Cytosol portlandpress.com, oup.com
Deactivation GAs → Inactive GAs GA2ox, GAMT1, GAMT2 Cytosol, Nucleus nih.gov, plos.org

Enzymatic Reaction Mechanisms and Cofactor Requirements

The enzymatic reactions in the gibberellin metabolic pathway involve several distinct mechanisms and require specific cofactors for activity.

The Gibberellin Carboxyl Methyltransferases (GAMT1 and GAMT2) belong to the SAM-dependent methyltransferase superfamily. nih.govpnas.org The reaction they catalyze is a nucleophilic S_N2 substitution. The carboxyl group of the gibberellin acts as the nucleophile, attacking the electrophilic methyl group of the cosubstrate, S-adenosyl-L-methionine (SAM). This results in the formation of a methyl ester and S-adenosyl-L-homocysteine. nih.govpnas.org The primary cofactor for this reaction is S-adenosyl-L-methionine .

The enzymes of the later GA biosynthetic pathway, which produce GA20 and convert it to bioactive forms, are predominantly 2-oxoglutarate-dependent dioxygenases (2-ODDs) . portlandpress.comoup.com This family includes GA20ox, GA3ox, and the deactivating GA2ox enzymes. kit.edu Their catalytic mechanism involves the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and CO2. This process generates a highly reactive iron-oxygen species (Fe(IV)=O) at the enzyme's active site, which then hydroxylates the gibberellin substrate. These enzymes have an absolute requirement for Fe(II) as a central catalytic metal ion and 2-oxoglutarate as a co-substrate. kit.edunih.govAscorbate (Vitamin C) is also required as a cofactor, believed to reduce the Fe(III) state back to the active Fe(II) state if uncoupled reactions occur. kit.edunih.govuniprot.org

The enzymes of the middle part of the pathway, cytochrome P450 monooxygenases like KO and KAO, catalyze the oxidation of ent-kaurene. These enzymes require NADPH as a cofactor to provide the necessary reducing equivalents for the activation of molecular oxygen. tandfonline.com

Table 3: Enzymatic Reactions and Cofactor Requirements in GA Metabolism

Enzyme Class Example Enzyme(s) Reaction Mechanism Required Cofactors/Cosubstrates Reference(s)
Carboxyl Methyltransferase GAMT1, GAMT2 S_N2 Methyl Group Transfer S-adenosyl-L-methionine (SAM) nih.gov, annualreviews.org, pnas.org
2-Oxoglutarate-Dependent Dioxygenase GA20ox, GA3ox, GA2ox Oxidative decarboxylation of 2-oxoglutarate to hydroxylate GA substrate Fe(II), 2-oxoglutarate, Ascorbate uniprot.org, kit.edu, nih.gov
Cytochrome P450 Monooxygenase KO, KAO Monooxygenation (insertion of one oxygen atom) NADPH, O2 tandfonline.com

Physiological and Developmental Roles of Gibberellin A20 in Plantae

Regulation of Stem Elongation and Shoot Growth

The elongation of stems and shoots is one of the most well-known functions of bioactive gibberellins (B7789140), which promote both cell elongation and division. nih.gov The conversion of GA₂₀ to the highly active GA₁ by the enzyme GA 3-oxidase is a critical step for promoting shoot elongation in many plant species, including pea and maize. researchgate.net

The physiological role of gibberellin A₂₀ methyl ester in this context is regulatory and inhibitory. Its formation prevents GA₂₀ from being converted into bioactive GA₁. Evidence for this comes from studies on Arabidopsis thaliana plants that ectopically express the genes GAMT1 or GAMT2. annualreviews.orgnih.govnih.gov These genes encode methyltransferase enzymes that specifically catalyze the formation of gibberellin methyl esters, including gibberellin A₂₀ methyl ester. annualreviews.orgnih.gov Overexpression of these genes results in plants with classic GA-deficiency phenotypes, most notably severe dwarfism and retarded growth. nih.govnih.govjipb.net By converting the GA₂₀ precursor pool into its inactive methyl ester form, the plant is deprived of the substrate needed to produce the GA₁ required for normal stem elongation.

Influence on Seed Germination and Dormancy Release

While bioactive GAs are potent promoters of seed germination, their levels must be carefully controlled during seed maturation to prevent precocious germination and to establish dormancy. portlandpress.comnih.gov The formation of gibberellin A₂₀ methyl ester is a key mechanism for achieving this deactivation.

Research in Arabidopsis has shown that the methyltransferase genes GAMT1 and GAMT2 are predominantly expressed in developing seeds within the siliques. nih.govnih.govjipb.net This targeted expression suggests their primary role is to deactivate GAs during seed development and maturation. nih.govnih.gov Mutant Arabidopsis plants that lack functional GAMT1 and GAMT2 genes accumulate high levels of various GAs, including the bioactive GA₁, in their siliques. nih.govnih.gov Consequently, seeds from these mutants show greater resistance to GA biosynthesis inhibitors during germination assays, indicating that the mature seeds contain higher levels of endogenous active GAs. nih.govnih.govebi.ac.uk This demonstrates that the methylation of GA₂₀ and other GAs is essential for establishing the low-GA state required for proper seed maturation and dormancy control. nih.govnih.gov

Direct evidence of the low biological activity of gibberellin A₂₀ methyl ester comes from studies on the fern Lygodium japonicum. In experiments inducing dark germination of spores, gibberellin A₂₀ methyl ester was found to be more than 100 times less active than gibberellin A₄ methyl ester. oup.comoup.com

Table 1: Phenotypes of Arabidopsis GAMT Mutants

GenotypePhenotypeEndogenous GA Levels in SiliquesGermination on GA Inhibitor (Ancymidol)
Wild TypeNormal growthNormalInhibited
GAMT1/GAMT2 OverexpressorDwarfism, reduced fertility, late flowering nih.govjipb.netGA-deficient annualreviews.orgHypersensitive to inhibition jipb.net
gamt1/gamt2 double mutantNormal growthSignificantly elevated GAs (especially GA₁) nih.govnih.govReduced inhibition compared to wild type nih.govnih.govebi.ac.uk

Modulation of Flowering Time and Reproductive Development

Gibberellins play a crucial role in the transition from vegetative to reproductive growth, including the induction of flowering (bolting) and the proper development of floral organs like stamens. nih.govnottingham.ac.uk The formation of gibberellin A₂₀ methyl ester negatively regulates these processes by limiting the availability of active GAs.

In Arabidopsis, plants overexpressing the GAMT2 gene, which leads to increased methylation of GAs, exhibit late flowering and reduced fertility. nih.govjipb.net This phenotype is consistent with GA deficiency. The conversion of GA₂₀ to its inactive methyl ester depletes the precursor pool that would otherwise be used to synthesize bioactive GAs required for signaling the floral transition and ensuring the development of viable reproductive organs. nih.govresearchgate.net Therefore, the methylation of GA₂₀ serves as a regulatory checkpoint to control the timing of flowering and reproductive success.

Involvement in Root Development

Bioactive gibberellins are known to be important for normal root elongation in species such as pea. nih.gov While the shoot and root GA biosynthesis pathways can be regulated by different genes, GA₂₀ remains a key precursor in the early 13-hydroxylation pathway that operates in many higher plants. nih.gov For instance, a comprehensive analysis of cucumber genes identified a GA20ox gene as being important for root development. oup.com

The formation of gibberellin A₂₀ methyl ester represents a potential mechanism for regulating GA levels within the roots. By converting GA₂₀ to its inactive ester form, the plant can modulate the amount of substrate available for the synthesis of bioactive GAs that influence root growth. While direct studies on the specific role of gibberellin A₂₀ methyl ester in roots are limited, its function as an inactive product implies a negative regulatory role in root development, consistent with its function in aerial tissues.

Responses to Abiotic Stress Conditions

Plants often respond to abiotic stresses such as cold, salt, and drought by restricting growth, a process that frequently involves reducing the levels of bioactive GAs. mdpi.com This reduction in GA levels is largely achieved through the transcriptional regulation of GA metabolism genes. mdpi.com For example, under stress conditions, genes for GA biosynthesis are often repressed while genes for GA deactivation are induced. mdpi.com

The methylation of GAs into inactive forms like gibberellin A₂₀ methyl ester is a deactivation strategy that aligns with this stress response mechanism. annualreviews.orgportlandpress.com By converting GA precursors into their inactive methyl esters, the plant can rapidly decrease the concentration of growth-promoting hormones to conserve resources and enhance stress tolerance. nih.govmdpi.com While direct links between specific abiotic stresses and the induction of GAMT gene expression require further research, GA methylation stands as a plausible biochemical mechanism contributing to the growth-restraint strategy observed in plants under adverse environmental conditions.

Comparative Physiological Activities Across Different Plant Species

The physiological activity of a specific gibberellin can vary significantly compared to other GAs. Research has clearly established that gibberellin A₂₀ methyl ester is a compound with very low biological activity.

A key comparative study was performed on the spores of the fern Lygodium japonicum. This research directly compared the ability of gibberellin A₂₀ methyl ester and gibberellin A₄ methyl ester to induce spore germination in the dark. The results showed that gibberellin A₄ methyl ester was highly active, while gibberellin A₂₀ methyl ester was over 100-fold less effective at promoting germination. oup.comoup.com Interestingly, the uptake of gibberellin A₂₀ methyl ester by the spores was only 3- to 5-fold lower than that of gibberellin A₄ methyl ester, indicating that the vast difference in activity is due to its intrinsic inactivity, not merely a failure to enter the cells. oup.comoup.com

This low activity contrasts sharply with its precursor, GA₂₀, which shows moderate activity in bioassays, and its downstream product, GA₁, which is a highly bioactive gibberellin. nih.gov The methylation of the carboxyl group on GA₂₀ effectively abolishes its ability to be converted to GA₁ and its capacity to participate in the GA signaling pathway. annualreviews.orgnih.gov

Table 2: Comparative Activity of GA Methyl Esters in Lygodium japonicum Spore Germination

CompoundRelative Activity (Spore Germination)Relative Uptake by Spores
Gibberellin A₄ methyl esterHigh (>100x) oup.comoup.comHigh oup.comoup.com
Gibberellin A₂₀ methyl esterVery Low (1x) oup.comoup.comModerate (~3-5x lower than GA₄-Me) oup.comoup.com

Molecular Mechanisms of Action and Signal Transduction Pathways

Perception of Gibberellin by Receptors (e.g., GID1)

The initiation of the gibberellin signaling cascade hinges on the perception of active GAs by soluble nuclear receptors known as GIBBERELLIN INSENSITIVE DWARF1 (GID1). oup.comoup.com While gibberellin A20 itself is a precursor, it is converted to the more bioactive forms like GA1 and GA4, which then bind to the GID1 receptor. portlandpress.com This binding event is a crucial first step in the signaling pathway.

The GID1 receptor possesses a binding pocket that specifically accommodates bioactive GAs. wikipedia.org The interaction between the GA molecule and the receptor induces a conformational change in the GID1 protein. oup.com This change exposes a surface on the receptor that facilitates its interaction with the next components in the signaling pathway, the DELLA proteins. wikipedia.org In Arabidopsis, there are three orthologs of the rice GID1, namely AtGID1a, AtGID1b, and AtGID1c, which exhibit high affinity for bioactive GAs. wikipedia.org

Role of DELLA Proteins as Growth Repressors

DELLA proteins are a family of nuclear-localized transcriptional regulators that act as master repressors of GA-mediated growth. oup.comnih.gov In the absence of gibberellins (B7789140), DELLA proteins are stable and actively restrain plant growth and development. wikipedia.org They achieve this by interacting with and inhibiting a wide range of transcription factors that are essential for promoting growth-related processes. wikipedia.org

These proteins are characterized by a conserved DELLA domain, which is crucial for their function and interaction with the GID1 receptor. oup.com Prominent examples of DELLA proteins include GAI (GIBBERELLIN-INSENSITIVE) and RGA (REPRESSOR of ga1-3) in Arabidopsis, and SLENDER1 (SLR1) in rice. nih.gov By sequestering transcription factors, DELLA proteins effectively put a brake on processes like cell elongation, cell division, and seed germination. wikipedia.org

Gibberellin-Induced Degradation of DELLA Proteins

The binding of a bioactive gibberellin, derived from precursors like gibberellin A20, to the GID1 receptor triggers a series of events leading to the degradation of DELLA proteins. oup.com The GA-GID1 complex can now interact with DELLA proteins, forming a stable GA-GID1-DELLA ternary complex. oup.comwikipedia.org

The formation of this complex marks the DELLA protein for destruction. It facilitates the interaction of the DELLA protein with an F-box protein, which is a component of an SCF E3 ubiquitin ligase complex (SKP1-Cullin-F-box). oup.complos.org In Arabidopsis, this F-box protein is SLY1 (SLEEPY1), while in rice it is GID2. wikipedia.orgnih.gov The SCFSLY1/GID2 complex then polyubiquitinates the DELLA protein. oup.com This polyubiquitination serves as a molecular tag, targeting the DELLA protein for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell. oup.comwikipedia.org The degradation of DELLA proteins relieves their repressive effects, thereby allowing growth-promoting genes to be expressed.

Transcriptional Regulation of Growth-Related Genes

With the degradation of DELLA proteins, the transcription factors they were inhibiting are released and can now bind to the promoter regions of their target genes, initiating their transcription. wikipedia.org This leads to the expression of a suite of genes involved in various aspects of plant growth and development.

For instance, gibberellins are known to stimulate the transcription of the gene encoding α-amylase, an enzyme that breaks down starch into sugars, providing energy for the germinating seed. wikipedia.org Furthermore, genes encoding cyclin-dependent protein kinases and mitotic cyclins, which are crucial for cell division, are transcriptionally activated by gibberellins. nih.gov Overexpression of GA20-oxidase, the enzyme that produces gibberellin A20, has been shown to increase the levels of bioactive GAs, leading to enhanced shoot growth and early flowering, highlighting the direct link between GA levels and the expression of growth-related genes. nih.govnsfc.gov.cn

Crosstalk and Interactions with Other Phytohormone Signaling Pathways

The gibberellin signaling pathway does not operate in isolation but is intricately connected with other phytohormone signaling networks, creating a complex regulatory web that fine-tunes plant growth and development in response to various internal and environmental cues.

Auxin: There is significant crosstalk between gibberellin and auxin signaling. Auxin can promote GA biosynthesis by inducing the expression of GA biosynthetic genes like GA20ox and GA3ox. nih.govoup.com Conversely, gibberellins can influence auxin responses. For example, GA-induced degradation of DELLA proteins is necessary for auxin-mediated root elongation. nih.gov This suggests that DELLA proteins act as a point of integration for both GA and auxin signals in controlling root growth. nih.gov

Abscisic Acid (ABA): Gibberellins and abscisic acid often have antagonistic effects. frontiersin.org While GAs promote processes like germination and growth, ABA inhibits them. frontiersin.org This antagonism is partly mediated at the level of their biosynthesis and signaling. ABA can stabilize DELLA proteins, even in the presence of GAs, thereby counteracting the growth-promoting effects of gibberellins. frontiersin.org The balance between GA and ABA levels is crucial for regulating the transition from dormancy to germination. frontiersin.org

Influence on Cell Division and Cell Elongation Processes

Gibberellins, including the downstream products of gibberellin A20, are potent promoters of both cell division and cell elongation, which are the fundamental processes driving plant growth. nih.govcymitquimica.com

Cell Division: Gibberellins stimulate cell division, particularly in meristematic tissues. nih.gov As mentioned earlier, they achieve this by transcriptionally activating genes encoding cyclin-dependent protein kinases and mitotic cyclins, which are key regulators of the cell cycle. nih.gov

Cell Elongation: The promotion of stem and petiole elongation is one of the most well-documented effects of gibberellins. nih.govnih.gov This is achieved through the relaxation of the cell wall, allowing for turgor-driven expansion. The degradation of DELLA proteins releases transcription factors like the Phytochrome Interacting Factors (PIFs), which are strong promoters of elongation growth. wikipedia.org

Genetic and Epigenetic Regulation of Gibberellin A20 Metabolism and Signaling

Identification and Characterization of Genes Encoding Biosynthetic and Catabolic Enzymes

The concentration of Gibberellin A20 is principally determined by the activity of two key enzyme families belonging to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily: GA 20-oxidases (GA20ox) for biosynthesis and GA 2-oxidases (GA2ox) for catabolism. mdpi.comoup.com

Biosynthetic Enzymes: The synthesis of GA20 from its precursor GA12 is catalyzed by GA20-oxidase. nih.govnsfc.gov.cn These enzymes perform sequential oxidations at the C-20 position of the gibberellin precursor. nsfc.gov.cn Genes encoding GA20ox are part of small multigene families in many plant species, allowing for differential expression patterns that are specific to tissues, developmental stages, or environmental conditions. mdpi.comnih.govtandfonline.com For example, in Arabidopsis thaliana, there are five GA20ox genes, while in peanut, seven AhGA20ox genes have been identified. nih.govtandfonline.com Loss-of-function mutations in GA20ox genes, such as the sd1 (B1575903) (semi-dwarf 1) gene in rice, can lead to a semi-dwarf phenotype due to reduced GA biosynthesis. nih.gov Conversely, overexpression of GA20ox genes in plants like Arabidopsis results in increased production of GAs and stimulates growth. nsfc.gov.cn

Catabolic Enzymes: The deactivation of GA20, along with other bioactive GAs and their precursors, is primarily managed by GA 2-oxidases (GA2ox). nih.govnih.gov These enzymes catalyze the 2β-hydroxylation of GAs, rendering them inactive. nih.gov For instance, GA20 is converted to the inactive GA29. oup.com Like the GA20ox family, GA2ox genes also form multigene families, with seven identified in Arabidopsis and eleven in tomato. nih.govoup.com These genes show diverse expression patterns throughout plant development and in response to stress. nih.govoup.com Overexpression of GA2ox genes leads to a dwarf phenotype by enhancing GA inactivation. oup.com

Another key catabolic pathway is methylation. In Arabidopsis, two enzymes, GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GAMT2, catalyze the formation of methyl esters of various gibberellins (B7789140), including gibberellin A20 methyl ester. ebi.ac.uk This methylation serves to deactivate GAs and appears to be particularly important during seed maturation, where it helps lower the levels of active GAs. ebi.ac.uk Ectopic expression of GAMT1 or GAMT2 results in classic GA-deficiency phenotypes, such as dwarfism. ebi.ac.uk

Table 1: Key Genes in Gibberellin A20 Metabolism

Gene Family Enzyme Function Substrate(s) Product(s) Organism Example Reference(s)
GA20ox GA 20-oxidase Biosynthesis GA12, GA53 GA9, GA20 Arabidopsis thaliana, Rice, Pea nih.govnsfc.gov.cnresearchgate.net
GA2ox GA 2-oxidase Catabolism GA20, GA1, GA4 GA29, GA8, GA34 Arabidopsis thaliana, Tomato nih.govnih.govoup.com
GAMT GA Methyltransferase Catabolism GA20, other GAs This compound Arabidopsis thaliana ebi.ac.uk

Transcriptional and Post-Transcriptional Regulation of GA-Related Genes

The expression of genes involved in GA20 metabolism is tightly controlled at both the transcriptional and post-transcriptional levels to modulate GA homeostasis.

Transcriptional Regulation: The transcription of GA20ox and GA2ox genes is influenced by a variety of transcription factors and hormonal signals. For instance, auxin has been shown to up-regulate the expression of several AtGA20ox and AtGA2ox genes in Arabidopsis seedlings. nih.govnih.gov This regulation appears to be direct, involving Aux/IAA and ARF proteins, and represents a key point of interaction between the auxin and gibberellin pathways. nih.govnih.gov The promoter regions of GA oxidase genes contain various cis-acting regulatory elements that are responsive to hormones and environmental cues. tandfonline.com Analysis in Arabidopsis has identified elements like the GARE-motif and P-box, which are known to be regulated by GA, suggesting a complex transcriptional network controlling the expression of these genes. tandfonline.com

Post-Transcriptional Regulation: Beyond transcription, there is evidence for post-transcriptional control of GA metabolism. Mathematical modeling combined with experimental data from maize under drought and cold stress suggests that the activity of GA metabolism enzymes can be modulated independently of their transcript levels. pnas.org For example, under mild drought, while GA20ox transcript levels decrease, the model predicts that GA20ox enzyme activity is increased to partially counteract this reduction. pnas.org This indicates a layer of post-transcriptional or post-translational regulation that fine-tunes enzyme activity in response to environmental stress, ensuring that GA levels are appropriately adjusted. pnas.org

Feedback Regulation of Gibberellin Homeostasis

Plants maintain appropriate levels of bioactive gibberellins through a sensitive homeostatic mechanism involving feedback and feed-forward regulation. portlandpress.com This system ensures that GA levels are robustly controlled, preventing either deficiency or excess.

The core of this regulation lies in the transcriptional control of the GA metabolic genes by the GA signaling pathway itself. oup.com When bioactive GA levels are high, the GA signal leads to the degradation of DELLA proteins, which are key negative regulators of GA signaling. portlandpress.com The removal of DELLA proteins allows for growth to proceed but also modulates the expression of GA metabolic genes. Specifically, high GA activity leads to:

Feedback Repression: The transcript levels of key biosynthetic genes, particularly certain members of the GA20ox and GA3ox families, are down-regulated. oup.comportlandpress.comoup.com This reduces the rate of GA synthesis, preventing excessive accumulation.

Feed-forward Induction: The expression of catabolic genes, such as members of the GA2ox family, is up-regulated. portlandpress.comfrontiersin.org This increases the rate of GA deactivation.

Conversely, when bioactive GA levels are low, DELLA proteins accumulate and repress growth. These accumulated DELLAs also lead to an increase in the transcript levels of GA20ox and GA3ox and a decrease in GA2ox expression, thereby boosting GA production to restore normal levels. portlandpress.com This tight regulatory loop, demonstrated through mathematical modeling and genetic studies, is crucial for maintaining GA homeostasis. pnas.org Mutants lacking core signaling components, like the GA receptor GID1, show highly elevated expression of GA biosynthetic genes that cannot be down-regulated by external GA application, confirming the essential role of the signaling pathway in this feedback control. portlandpress.com

Environmental Cues Modulating Gibberellin A20 Levels and Activity

The gibberellin pathway is a major hub for integrating environmental signals into developmental responses. Light and temperature are two of the most critical cues that modulate GA20 levels and activity, often by influencing the transcription of GA metabolic genes. oup.com

Light: Light, acting through photoreceptors like phytochromes, has a profound effect on GA metabolism. annualreviews.org In many rosette plants, such as Arabidopsis, the transition from short days (SD) to long days (LD) induces stem elongation (bolting) and flowering, processes that are highly dependent on GAs. slu.se This is accompanied by an increase in the expression of GA20ox genes. slu.seusp.br For example, the abundance of GA5 (a GA20ox gene) transcripts in Arabidopsis stems is photoperiodically modulated. oup.com In contrast, light can also promote the expression of certain GA2ox genes to fine-tune GA levels. annualreviews.org This regulation allows plants to align growth and reproductive development with the most favorable seasonal light conditions.

Temperature: Temperature also significantly influences GA metabolism. For instance, high temperatures can promote hypocotyl elongation, an effect that is mediated by GAs. Overexpression of any of the seven GA2ox genes in Arabidopsis was shown to inhibit this high temperature-induced elongation, indicating that the response is dependent on maintaining high levels of bioactive GAs by keeping catabolism in check. nih.gov Conversely, cold stress has been shown to reduce the transcript levels of GA2ox genes in maize, suggesting a mechanism to increase GA levels by reducing their degradation. pnas.org However, modeling suggests that post-transcriptional regulation may increase GA2ox enzyme activity to maintain GA homeostasis even under cold conditions. pnas.org

Furthermore, recent research has uncovered a connection between GA signaling, the circadian clock, and carbon dioxide levels, indicating that the feedback regulation of GA biosynthesis is conditionally modulated by multiple interacting environmental signals. nih.gov

Epigenetic Modifications Affecting Gibberellin A20 Pathways

Emerging evidence highlights the crucial role of epigenetic mechanisms in the fine-tuning of gibberellin metabolism and signaling. nih.govresearchgate.net These modifications, which include DNA methylation and histone modifications, provide an additional layer of regulatory control over the expression of GA-related genes without altering the DNA sequence itself. nih.gov

DNA Methylation: DNA methylation can influence the expression of genes in the GA pathway. For example, in Capsicum annuum, ripening-associated changes in DNA methylation were found to repress gibberellin biosynthesis genes. mdpi.com In tobacco, the application of GA3 was shown to induce global DNA hypomethylation, which was correlated with changes in plant phenotype, suggesting that GAs themselves can trigger epigenetic reprogramming. cas.cz

Histone Modifications: Histone modifications are key to regulating the chromatin state and thus the accessibility of genes to the transcriptional machinery. The DELLA proteins, central regulators of GA signaling, have been shown to interact with histone deacetylases. researchgate.net This interaction is thought to be a mechanism by which DELLAs repress the expression of target genes. Furthermore, a recent study in rice revealed that the protein NGR5, which is responsive to nitrogen and negatively regulated by GA, can recruit Polycomb Repressive Complex 2 (PRC2). chinbullbotany.com This leads to the tri-methylation of histone H3 at lysine (B10760008) 27 (H3K27me3) at target gene loci, thereby repressing their expression. chinbullbotany.com This discovery links GA signaling directly to histone modification pathways, providing a mechanism for integrating hormonal and nutritional signals to control plant development. chinbullbotany.com These epigenetic controls are essential for plant plasticity, allowing for nuanced responses to a changing environment. mdpi.com

Analytical and Detection Methodologies in Gibberellin A20 Research

Extraction and Purification Techniques for Plant Samples

The initial step in analyzing gibberellin A20 methyl ester from plant tissues involves a meticulous extraction and purification process to isolate the target compound from a myriad of other metabolites. A common approach begins with the extraction of plant material using organic solvents like 80% aqueous methanol (B129727). researchgate.netoup.com This is often followed by liquid-liquid partitioning, for instance, with ethyl acetate, to achieve a preliminary separation of compounds based on their polarity. oup.commdpi.com

Further purification is typically achieved through a series of chromatographic steps. Solid-phase extraction (SPE) cartridges, such as Sep-Pak C18, are frequently used to remove interfering substances. tandfonline.comfigshare.com Column chromatography, utilizing adsorbents like silica (B1680970) gel or charcoal-celite, is another key technique for fractionating the extract and isolating gibberellins (B7789140). researchgate.netoup.comtandfonline.com For instance, silica gel column chromatography with an ethyl acetate/hexane gradient can effectively remove impurities. Additionally, ion-exchange chromatography, such as with DEAE-Sephadex, can be employed to separate acidic gibberellins from other compounds. oup.compnas.org These multi-step purification protocols are crucial for obtaining a clean sample suitable for subsequent analysis by advanced spectrometric and chromatographic methods.

Advanced Spectrometric Methods for Quantification and Identification

Due to the low concentrations and lack of strong chromophores or fluorophores in gibberellins, mass spectrometry (MS) has become the cornerstone for their sensitive and selective detection. researchgate.net MS is often coupled with chromatographic techniques for enhanced separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS

GC-MS has been a widely used technique for the analysis of gibberellins, including GA20 and its methyl ester. researchgate.net Prior to analysis, the gibberellins are typically derivatized to increase their volatility and thermal stability. Common derivatization methods include methylation to form methyl esters and trimethylsilylation to create trimethylsilyl (B98337) (TMS) ethers. mdpi.compnas.orgresearchgate.net

The identification of GA20 methyl ester is achieved by comparing its mass spectrum and Kovats retention index (KRI) with those of an authentic standard. tandfonline.comresearchgate.netnih.gov Full-scan GC-MS provides detailed fragmentation patterns that are characteristic of the molecule. pnas.orgnih.gov For quantitative analysis, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the target compound, thereby increasing sensitivity and reducing background noise. pnas.orgresearchgate.net In some studies, the use of deuterated internal standards helps to correct for variations in extraction and analysis, leading to more accurate quantification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

LC-MS and its tandem version, LC-MS/MS, have emerged as powerful tools for gibberellin analysis, offering high sensitivity and specificity without the need for derivatization in many cases. researchgate.netmdpi.com This is particularly advantageous for analyzing conjugated and more polar gibberellins.

In LC-MS analysis, the effluent from a high-performance liquid chromatography (HPLC) column is directly introduced into the mass spectrometer. The combination of chromatographic separation and mass spectrometric detection allows for the reliable identification and quantification of this compound in complex mixtures. mdpi.comunica.itnih.gov LC-MS/MS provides an additional layer of specificity by selecting a precursor ion, fragmenting it, and then detecting a specific product ion. This technique is highly valuable for trace-level quantification and structural confirmation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (research context)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of gibberellins, including GA20 methyl ester. tandfonline.comacs.org While not typically used for routine quantification due to its lower sensitivity compared to MS, NMR provides unparalleled detail about the chemical structure of a molecule.

Both ¹H and ¹³C NMR spectra are used to determine the precise arrangement of atoms within the molecule. For instance, the ¹H NMR spectrum of GA20 methyl ester shows characteristic signals, such as a distinct downfield shift for the C-19 methyl group, which aids in its identification. psu.edu Detailed analysis of NMR data, including chemical shifts and coupling constants, allows researchers to confirm the identity of isolated gibberellins and to characterize novel or unknown derivatives. unica.itnih.govacs.org

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of this compound, providing the necessary separation from other compounds prior to detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of gibberellins from plant extracts. researchgate.netresearchgate.net Reversed-phase HPLC, typically using a C18 column, is a common method for fractionating gibberellins based on their polarity. oup.comresearchgate.net

In this system, a gradient of solvents, such as methanol or acetonitrile (B52724) in water (often with a small amount of acid like formic or acetic acid), is used to elute the compounds from the column. mdpi.com The separation is influenced by factors such as the degree and position of hydroxylation on the gibberellin molecule. researchgate.net HPLC can be used preparatively to isolate pure compounds for further analysis or analytically coupled with a detector, such as a UV detector or a mass spectrometer, for identification and quantification. researchgate.net For radiolabeled experiments, HPLC systems can be equipped with a radiocounting detector to track the metabolism of labeled gibberellins. figshare.com

Table of Analytical Techniques for this compound

Technique Purpose Key Features Common Application
Extraction & Purification Isolation from plant matrixSolvent extraction, Liquid-liquid partitioning, Solid-phase extraction, Column chromatographyInitial sample preparation
GC-MS Identification & QuantificationRequires derivatization (methylation, silylation), High resolution, Kovats retention index for identificationAnalysis of volatile gibberellin derivatives
LC-MS Identification & QuantificationHigh sensitivity and specificity, Often no derivatization neededAnalysis of a wide range of gibberellins, including conjugates
NMR Spectroscopy Structural ElucidationProvides detailed structural information (¹H and ¹³C spectra)Confirmation of new or isolated gibberellin structures
HPLC Separation & PurificationReversed-phase (C18) is common, Separation based on polarityFractionation of extracts, Preparative isolation, Analytical separation

Reverse Phase Chromatography

Reverse phase chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone technique for the separation, purification, and analysis of gibberellins, including gibberellin A₂₀ (GA₂₀) and its derivatives like gibberellin A₂₀ methyl ester. researchgate.netnih.gov The primary principle governing the separation of gibberellins in a reverse phase system is the degree and position of hydroxylation on the gibberellane skeleton. researchgate.netnih.gov Generally, compounds with more hydroxyl groups (more polar) elute earlier than those with fewer. nih.gov

In practice, a C18 column (a non-polar stationary phase) is frequently employed for the analysis of GA₂₀. The separation is achieved using a polar mobile phase, typically a gradient mixture of an organic solvent like methanol or acetonitrile with acidified water (e.g., with 0.1% formic acid or acetic acid). utas.edu.auashs.org This acidification helps to suppress the ionization of the carboxyl groups on the gibberellins, leading to better peak shape and retention. Methylation of the gibberellin extracts prior to HPLC is a common strategy to convert the free acids to their methyl esters, which can improve separation and allow for baseline resolution of important GAs, including the methyl ester of GA₂₀. utas.edu.aunih.gov

Following separation, detection is often performed using UV detectors. However, for more complex analyses, the fractions collected from the HPLC are subjected to further identification and quantification methods, such as gas chromatography-mass spectrometry (GC-MS) or radioimmunoassay. researchgate.nettandfonline.comnih.gov This combination of HPLC fractionation followed by sensitive detection provides a robust methodology for studying GA₂₀ in various plant extracts.

Table 1: Examples of Reverse Phase HPLC Applications in Gibberellin A₂₀ Analysis

Target Compound(s)Biological SystemHPLC ColumnMobile PhaseKey Finding/PurposeReference(s)
Gibberellin A₂₀ (GA₂₀)General MethodReverse-phase C18Acetonitrile/water with 0.1% formic acidMethodological guidance for separating GA₂₀ from other gibberellins.
[¹⁴C]GA₂₀ metabolites (as methyl esters)Barley (Hordeum vulgare)Not specifiedNot specifiedHPLC radiocounting was used to separate metabolites after feeding labeled GA₂₀. nih.gov
[¹⁴C]GA₁₉ metabolites (as methyl esters)Pea (Pisum sativum)µBondapak C18Methanol in water (gradient)Achieved baseline separation of GA methyl esters, including GA₂₀-Me, for metabolic analysis. utas.edu.au
3β-fluoro-GA₂₀ methyl esterChemical Synthesis5C₁₈37% methanol in 0.05% aqueous acetic acidPurification of a synthesized fluorinated analog of GA₂₀ methyl ester. oup.com
Gibberellin A₂₀ (as methyl ester)Morning Glory (Ipomoea nil)PEGASIL™ ODSNot specifiedFractionation of GA₂₀ methyl ester prior to quantification by radioimmunoassay. tandfonline.com

Isotopic Labeling and Tracer Studies in Metabolic Flux Analysis

Isotopic labeling is a powerful technique to trace the movement and transformation of molecules within a biological system, providing critical insights into metabolic pathways and flux. studysmarter.co.ukmdpi.com In the study of gibberellin A₂₀ methyl ester, this involves introducing molecules where specific atoms have been replaced by their heavier, stable isotopes (e.g., ¹³C, ²H) or radioactive isotopes (e.g., ¹⁴C, ³H). By tracking the appearance of the label in downstream metabolites, researchers can definitively map biosynthetic routes and identify points of regulation.

A significant application of this method has been to elucidate the conversion of GA₂₀ to the biologically active GA₁. Studies have utilized doubly labeled [17-¹³C,³H]GA₂₀, which was fed to seedlings of rice (Oryza sativa) and Arabidopsis thaliana. nih.gov The subsequent analysis of plant extracts by HPLC and GC-MS confirmed that tall varieties and certain dwarf mutants could metabolize the labeled GA₂₀ into [¹³C]GA₁, while other mutants blocked this specific conversion. nih.gov This demonstrated the precise metabolic function of genes associated with dwarfism. nih.gov

Similarly, [¹⁴C]GA₂₀ has been used as a tracer in barley (Hordeum vulgare) to show that the plant hormone auxin (IAA) promotes the 3-oxidation of GA₂₀ to GA₁. nih.gov In other studies, tritiated GA₂₀ methyl ester was synthesized and used as a radioactive tracer to investigate its uptake by fern spores of Lygodium japonicum. oup.com Researchers have also used labeled conjugates, such as [17-¹³C,³H]GA₂₀ glucosyl ester, to study how these storage forms are hydrolyzed back to free GA₂₀ and further metabolized in maize (Zea mays) seedlings. pnas.org These tracer studies provide definitive evidence of metabolic conversions that would be difficult to ascertain using static measurements of hormone levels alone.

Table 2: Isotopic Tracer Studies Involving Gibberellin A₂₀ and its Methyl Ester

Isotopic TracerBiological SystemMetabolic Process InvestigatedAnalytical Method(s)Key FindingReference(s)
[17-¹³C,³H]GA₂₀Rice (Oryza sativa), Arabidopsis thalianaConversion of GA₂₀ to GA₁HPLC, GC-MSConfirmed that specific dwarf mutations (dy in rice, ga4 in Arabidopsis) block the 3β-hydroxylation of GA₂₀ to GA₁. nih.gov
[¹⁴C]GA₂₀Barley (Hordeum vulgare)Effect of auxin on GA biosynthesisHPLC radiocounting, GC-MSDemonstrated that auxin (IAA) promotes the metabolic conversion of GA₂₀ to GA₁. nih.gov
Tritiated GA₂₀ methyl esterFern (Lygodium japonicum) sporesUptake of GA₂₀ methyl esterHPLC, Scintillation countingQuantified the uptake of GA₂₀ methyl ester by spores, showing it was proportional to the external concentration. oup.com
[17-¹³C,³H]GA₂₀ glucosyl esterMaize (Zea mays) seedlingsHydrolysis and metabolism of a GA₂₀ conjugateGC-MSProvided definitive evidence for the hydrolysis of the GA₂₀ conjugate and its subsequent reconjugation into other glucosides. pnas.org

Development and Application of Biosensors for Gibberellin A20 Detection

While direct biosensors for gibberellin A₂₀ methyl ester are not yet developed, genetically encoded biosensors designed to detect bioactive gibberellins (GAs) serve as powerful, indirect tools for studying the metabolism of GA₂₀. sebiology.orgcam.ac.uk Since GA₂₀ is the immediate precursor to potent GAs like GA₁, monitoring the levels of these active forms provides real-time insight into the metabolic flux from GA₂₀. researchgate.netkaust.edu.sa These biosensors are crucial for understanding the spatiotemporal dynamics of GA accumulation with a resolution that destructive methods like mass spectrometry cannot achieve. sebiology.org

Two main classes of GA biosensors have been developed:

Degradation-Based Ratiometric Biosensors : These sensors are engineered using components of the natural GA signaling pathway. nih.gov They typically consist of a DELLA protein (a transcriptional repressor that is degraded in the presence of GA) fused to a reporter protein like firefly luciferase (FF). sebiology.orgresearchgate.net This fusion protein is co-expressed with a stable reference protein, such as renilla luciferase (REN). sebiology.org When bioactive GAs are present, the DELLA-FF fusion is degraded, causing a decrease in the FF/REN luminescence ratio, which can be measured with high sensitivity. sebiology.orgnih.gov These biosensors have been implemented for all five Arabidopsis DELLA proteins (GAI, RGA, RGL1, RGL2, and RGL3) and are sensitive enough to detect GAs in the picomolar range. nih.gov A key application is studying the substrate specificity and activity of GA-oxidases, the enzymes responsible for converting precursors like GA₂₀ into active GAs. researchgate.netnih.gov

FRET-Based Biosensors : Förster resonance energy transfer (FRET) biosensors, such as the Gibberellin Perception Sensor 1 (GPS1) and the improved, reversible GPS2, allow for the visualization and quantification of cellular GA levels in vivo. cam.ac.ukjove.comoup.com These sensors consist of a donor and an acceptor fluorescent protein linked by a sensory domain that binds GAs. jove.com Ligand binding induces a conformational change that alters the FRET efficiency between the fluorescent proteins, which is measured as a change in the emission ratio. jove.com The use of GPS biosensors has revealed previously hidden patterns of GA distribution, such as gradients in growing seedlings, and has helped to identify GA 20-oxidase (the enzyme that produces GA₂₀) as a rate-limiting step in setting cellular GA levels. cam.ac.uk

The development of these sophisticated biosensors enables researchers to link environmental and developmental cues to the intricate regulation of GA metabolism, including the critical conversion steps involving GA₂₀. cam.ac.ukoup.com

Table 3: Characteristics of Genetically Encoded Gibberellin Biosensors

Biosensor Name/TypeSensing MechanismDetected Molecule(s)Key FeaturesApplication in GA₂₀-Related ResearchReference(s)
DELLA-Luciferase (e.g., DELLA-FF)Degradation-based (luminescence ratio)Bioactive GAs (e.g., GA₁, GA₄)High sensitivity (pM range), ratiometric, high-throughput capability in protoplasts.Characterizing the activity and substrate specificity of GA 3-oxidases (which convert GA₂₀) and GA 2-oxidases (which inactivate GAs). sebiology.orgresearchgate.netnih.gov
GPS1 (Gibberellin Perception Sensor 1)FRET-based (fluorescence ratio)Bioactive GAsAllows spatiotemporal mapping of GA levels at cellular scale in vivo.Visualizing GA gradients that are established by the activity of biosynthetic enzymes like GA 20-oxidase. cam.ac.ukjove.com
GPS2 (Gibberellin Perception Sensor 2)FRET-based (fluorescence ratio)Bioactive GAsReversible, allowing detection of both increasing and decreasing GA concentrations.Uncovering previously hidden dynamics of GA depletion during environmental transitions (e.g., light exposure). cam.ac.ukoup.com

Chemical Synthesis, Derivatization, and Analog Studies of Gibberellin A20 Methyl Ester

Synthetic Routes for Gibberellin A20 and Its Methyl Ester

The synthesis of gibberellin A20 and its methyl ester can be achieved through complex total synthesis routes or more commonly through partial synthesis from readily available gibberellin precursors.

For instance, a recent total synthesis of (−)-GA18 methyl ester started from andrographolide, a readily available natural product. acs.org The synthesis featured key strategic steps, including:

A photochemical [2+2] cycloaddition to rapidly construct complex scaffolds. acs.org

A skeletal rearrangement driven by a single electron transfer to form the complete gibberellin carbon framework. organicchemistry.euacs.org

These approaches demonstrate the high level of synthetic ingenuity required to build the ent-gibberellane skeleton from the ground up, involving precise control over stereochemistry at multiple chiral centers. acs.org

Partial synthesis, starting from more abundant gibberellins (B7789140) like gibberellic acid (GA3), is a more common and practical approach for obtaining GA20 and its derivatives. rsc.org One established method involves the conversion of methyl gibberellate (the methyl ester of GA3) into the methyl ester of 3-epigibberellin A1. csic.esresearchgate.net This intermediate is then treated with triphenylphosphine (B44618) and carbon tetrachloride to yield 3β-chloro- and 3β,13-dichloro-derivatives. csic.esresearchgate.net The crucial final step is the hydrogenolysis of these chloro-derivatives using a reducing agent like tri-n-butyltin hydride, which affords gibberellin A20 methyl ester. rsc.orgcsic.esresearchgate.net

Another partial synthesis route starts with the 3-thiobenzoate of a 3α-alcohol derivative of a gibberellin precursor, which is then reduced to furnish the GA20 structure. rsc.org These semi-synthetic methods leverage the existing complex scaffold of naturally occurring gibberellins, significantly shortening the path to the desired target compound.

Preparation of Labeled this compound for Research

Radioactively and stable-isotope labeled gibberellins are indispensable for metabolic studies, allowing researchers to trace the fate of these hormones in plants.

A widely cited method for preparing radioactive [3H]-gibberellin A20 involves several steps: tandfonline.comoup.comresearchgate.net

Starting Material: Gibberellin A5 (GA5) methyl ester-16,17-epoxide.

Hydrogenation: The epoxide is hydrogenated using tritium (B154650) gas (3H2), which introduces the radioactive label.

Deoxygenation: The epoxide oxygen is subsequently removed.

Hydrolysis: The final ester hydrolysis step yields radioactive gibberellin A20. tandfonline.comoup.comresearchgate.net

Tritiated GA20 methyl ester itself has been prepared and used as a radioactive tracer to investigate its uptake and metabolism in plant tissues, such as in the spores of the fern Lygodium japonicum. oup.comoup.com

Similarly, deuterated (2H) gibberellins can be prepared for use in mass spectrometry-based quantification. For example, [1β,3α-2H2]gibberellin A20 has been synthesized via the partial reduction of 3-didehydrogibberellin A3 methyl ester 13-acetate with lithium borodeuteride, followed by conversion to a 3β-chloro-derivative and subsequent reduction. rsc.org

Structural Modifications and Design of Gibberellin A20 Analogues

The synthesis of structural analogs of GA20 is a key strategy for probing the structural requirements for biological activity. Modifications are typically targeted at the functional groups on the gibberellin scaffold.

C-3 Position: A series of novel C-3-OH substituted gibberellin derivatives bearing an amide group have been designed and synthesized from gibberellic acid. nih.gov These modifications explore how substitutions at this position influence activity.

Fluorination: Fluorinated gibberellins, such as 3β-fluoro-GA20, have been prepared to study their effects on plant growth and gibberellin 3β-hydroxylases, the enzymes responsible for converting GA20 into the highly active GA1. oup.com The synthesis of 3β-fluoro-GA20 methyl ester is an intermediate step in this process. oup.com

C-6 and C-7 Positions: To investigate the importance of the C-6 carboxyl group, analogs such as 7-nor-gibberellins and 7-homo-gibberellins have been synthesized and studied. nih.gov These modifications alter the spatial relationship and nature of the acidic function at this position.

D-Ring Modifications: D-ring modified gibberellins have also been synthesized to assess their impact on biological functions like flowering and growth. nih.gov

These synthetic efforts provide a library of related compounds that are essential for systematic structure-activity relationship studies.

Structure-Activity Relationship Studies of Gibberellin A20 Derivatives

By comparing the biological activity of synthetic analogs to that of the parent compound, researchers can deduce which molecular features are critical for function.

Key findings from such studies include:

The C-6 Carboxyl Group: This group is not absolutely essential for biological activity, but its modification significantly alters potency. nih.gov For example, 7-nor-GA3 showed varied activity across different plant bioassays, suggesting the C-6 carboxyl group may be more critical for uptake and transport processes than for binding to the receptor itself. nih.gov In contrast, 6β-methyl-7-nor-GA3 was found to be inactive, indicating high sensitivity to substitution near this position. nih.gov

Hydroxylation Patterns: The position of hydroxyl groups is a major determinant of activity. The conversion of GA20 to GA1 via 3β-hydroxylation dramatically increases biological activity. Conversely, 2β-hydroxylation is a key deactivation step. oup.com Studies with fluorinated analogs like 3β-fluoro-GA20 help in probing the active sites of the enzymes that catalyze these hydroxylations. oup.com

Lactone Ring: The γ-lactone bridge between carbons 4 and 10 is a characteristic feature of C19-gibberellins and is generally important for high biological activity. wikipedia.orgcdnsciencepub.com

These studies collectively build a model of the pharmacophore for gibberellin activity, guiding the design of new plant growth regulators.

Biological Activity Profiling of Synthetic Compounds in Plant Assays

The ultimate test for any new synthetic gibberellin analog is its performance in biological assays using whole plants or plant tissues. These assays quantify the effect of the compounds on processes like stem elongation, seed germination, and enzyme induction.

Compound/AnalogPlant/Assay SystemObserved Biological Activity/FindingReference
GA20 Methyl EsterLygodium japonicum (fern) sporesShowed activity for inducing spore germination, but was more than 100-fold less active than GA4 methyl ester. The difference in activity could not be explained solely by differences in uptake. oup.comoup.com
3-OH substituted GA derivative (10d)Rice (Oryza sativa)Exhibited significant inhibitory activity on plant growth (48.6% at 100 µmol/L). nih.gov
3-OH substituted GA derivative (10f)ArabidopsisExhibited significant inhibitory activity on plant growth (41.4% at 100 µmol/L). nih.gov
7-nor-GA3Dwarf rice, dwarf barley, α-amylase bioassayShowed some biological activity, indicating the C-6 carboxyl is not absolutely essential. nih.gov
7-Homo-GA3Dwarf maize, dwarf barley, dwarf riceWas primarily active in these assays, but also showed some anti-gibberellin effects in dwarf rice. nih.gov
6β-methyl-7-nor-GA3Multiple dwarf plant bioassaysInactive in all tested bioassays. nih.gov

These results demonstrate that synthetic modifications can lead to a wide spectrum of biological responses, from mimicking the parent hormone to inhibiting its effects. Such profiling is crucial for identifying compounds with potential applications in agriculture as plant growth regulators.

Interactions with Other Plant Hormonal Pathways and Regulatory Networks

Gibberellin A20 Interplay with Auxin and Cytokinins

The interplay between gibberellins (B7789140), auxins, and cytokinins is fundamental to many aspects of plant morphology and development, including cell division, elongation, and differentiation. nih.govresearchgate.net While these hormones can have synergistic, antagonistic, or additive effects depending on the specific developmental context, their balance is crucial for proper growth. nih.govresearchgate.net

Auxin: The relationship between gibberellins and auxin is often cooperative, particularly in processes like stem elongation and fruit development. researchgate.net Auxin can promote the expression of genes involved in GA biosynthesis, including those encoding GA20-oxidase, the enzyme that converts GA19 to GA20. mdpi.com This indicates that auxin can indirectly increase the pool of GA20 available for conversion to bioactive GAs. In turn, gibberellins can enhance polar auxin transport, the directional movement of auxin between cells, which is critical for establishing auxin gradients that guide developmental processes. nih.gov For instance, in the vascular cambium of Arabidopsis thaliana, gibberellins promote PIN-FORMED (PIN) protein abundance, which facilitates polar auxin transport and influences the specification of xylem cells. nih.gov This mutual regulation ensures a coordinated promotion of growth.

Cytokinins: In contrast to the often-synergistic relationship with auxin, gibberellins and cytokinins frequently exhibit antagonistic interactions. nih.gov This opposition is evident in processes such as shoot and root elongation, where gibberellins typically promote growth, and cytokinins can have an inhibitory effect. nih.gov The molecular basis for this antagonism involves reciprocal inhibition of biosynthesis and signaling. For example, cytokinins can suppress the expression of GA20-oxidase, thereby reducing the production of GA20 and, consequently, active GAs. nih.gov Conversely, gibberellins can inhibit cytokinin responses. nih.gov This antagonistic relationship helps to maintain the balance between cell division (promoted by cytokinins) and cell elongation (promoted by gibberellins), which is essential for organogenesis. In kohlrabi plantlets, an increase in endogenous GA20 levels was observed at the stage of true leaf emergence, while the application of cytokinins induced de novo shoot formation, highlighting their distinct but interconnected roles. mdpi.com

Table 1: Interplay of Gibberellin A20 with Auxin and Cytokinins

Interacting Hormone Nature of Interaction with Gibberellins Key Developmental Processes Molecular Mechanisms
Auxin Often Synergistic/Cooperative Stem elongation, fruit development, vascular development Auxin promotes GA biosynthesis (e.g., GA20-oxidase expression). GAs enhance polar auxin transport (e.g., PIN protein abundance). mdpi.comnih.gov
Cytokinin Often Antagonistic Shoot and root elongation, cell differentiation, meristem activity Cytokinins inhibit GA biosynthesis (e.g., suppress GA20-oxidase). GAs inhibit cytokinin responses. nih.gov

Relationship with Abscisic Acid (ABA) in Seed Dormancy and Stress Responses

Gibberellins and abscisic acid (ABA) are well-established antagonists in the regulation of several critical plant processes, most notably seed dormancy and germination, as well as responses to abiotic stress. nih.gov The ratio of bioactive GAs to ABA is a key determinant in the switch between these developmental states. nih.govfrontiersin.org

Seed Dormancy and Germination: ABA is a primary factor in inducing and maintaining seed dormancy, while gibberellins are essential for breaking dormancy and promoting germination. frontiersin.orgplos.org The balance between the biosynthesis of these two hormones is tightly controlled. For instance, the transcription factor ABSCISIC ACID INSENSITIVE 4 (ABI4) in Arabidopsis has been shown to deepen seed dormancy by increasing ABA biosynthesis while simultaneously decreasing GA biosynthesis. nih.govplos.org This is achieved, in part, by ABI4 directly upregulating the expression of genes involved in ABA synthesis and GA catabolism. nih.gov Conversely, during the transition to germination, the levels of GA precursors like GA20 increase, leading to the production of bioactive GAs that counteract the inhibitory effects of ABA. frontiersin.orgnih.gov Studies in wheat have shown that the retention of seed dormancy is associated with the modulation of both ABA levels and responsiveness, as well as alterations in GA levels through the expression of specific GA biosynthesis genes like TaGA20ox1 and TaGA20ox2. nih.gov

Stress Responses: As a well-known stress hormone, ABA plays a crucial role in mediating plant responses to various abiotic stresses such as drought and salinity. nih.gov Generally, ABA signaling promotes stress tolerance mechanisms, while gibberellin-promoted growth is often repressed under stress conditions. The antagonistic relationship between ABA and GAs is also evident here. Under stress, ABA levels rise, leading to the inhibition of GA biosynthesis and signaling, which helps to conserve resources by limiting growth. nih.gov This antagonistic interaction ensures that the plant prioritizes survival over growth when faced with adverse environmental conditions.

Table 2: Antagonistic Relationship between Gibberellin A20 and Abscisic Acid (ABA)

Developmental/Physiological Process Role of Gibberellin Pathway (including GA20) Role of Abscisic Acid (ABA) Key Regulatory Factors
Seed Dormancy/Germination Promotes germination by increasing bioactive GA levels. Induces and maintains dormancy. ABA/GA ratio, ABI4, TaGA20ox genes. nih.govfrontiersin.orgplos.orgnih.gov
Abiotic Stress Responses Growth-promoting effects are generally inhibited. Promotes stress tolerance and inhibits growth. ABA accumulation, suppression of GA biosynthesis. nih.gov

Synergistic and Antagonistic Effects with Ethylene (B1197577), Brassinosteroids, and Jasmonates

The interactions of gibberellins with ethylene, brassinosteroids, and jasmonates are complex and can be either synergistic or antagonistic, depending on the specific plant organ, developmental stage, and environmental context. nih.govmdpi.com

Ethylene: The relationship between gibberellins and ethylene is multifaceted. In some cases, they act antagonistically, such as in the regulation of root growth, where gibberellins promote elongation and ethylene represses it. mdpi.comencyclopedia.pub Ethylene can negatively modulate GA biosynthesis genes in Arabidopsis. mdpi.com However, in other processes, like the development of the apical hook in seedlings and adventitious root growth in submerged rice, gibberellins and ethylene can act synergistically. nih.govmdpi.com

Brassinosteroids (BRs): Gibberellins and brassinosteroids often play a cooperative role in promoting physiological effects, including stem elongation. mdpi.comencyclopedia.pub This synergy is also reflected in the regulation of GA biosynthesis, where BRs can influence the expression of GA metabolic genes. mdpi.com

Table 3: Interactions of Gibberellin A20 with Ethylene, Brassinosteroids, and Jasmonates

Interacting Hormone Nature of Interaction with Gibberellins Examples of Processes
Ethylene Antagonistic and Synergistic Root growth (antagonistic), apical hook development (synergistic), adventitious rooting in rice (synergistic). nih.govmdpi.comencyclopedia.pub
Brassinosteroids (BRs) Cooperative/Synergistic Stem elongation. mdpi.comencyclopedia.pub
Jasmonates (JAs) Often Antagonistic Plant defense vs. growth, flower tissue formation (cooperative). mdpi.com

Integration of Gibberellin A20 Signaling into Broader Plant Development Networks

The signaling pathway involving gibberellins is not a linear cascade but rather a highly integrated network that responds to a multitude of internal and external signals. frontiersin.orgsci-hub.st The metabolism of GA20 and its subsequent conversion to bioactive GAs are key regulatory nodes within this network. The core of GA signaling involves the perception of bioactive GAs by the GID1 receptor, which leads to the degradation of DELLA proteins, a family of nuclear growth repressors. nih.gov

DELLA proteins act as hubs that integrate various hormonal and environmental signals. science.gov They physically interact with numerous transcription factors, thereby influencing the expression of a wide array of genes involved in growth, development, and stress responses. sci-hub.st For example, the interaction of DELLA proteins with components of the auxin, ethylene, and jasmonate signaling pathways allows for the complex crosstalk described in the previous sections. mdpi.comfrontiersin.org

Furthermore, the GA signaling network is responsive to environmental cues such as light and temperature. These external factors can modulate GA biosynthesis and signaling to align plant growth with prevailing conditions. sci-hub.st For instance, certain light conditions can affect the expression of GA20-oxidase, thus linking light perception to the regulation of GA levels. This integration ensures that developmental processes like germination, stem elongation, and flowering occur at the appropriate time and under favorable conditions. The intricate web of interactions centered around the GA pathway, with GA20 as a crucial precursor, highlights the sophisticated regulatory mechanisms that govern plant life.

Gibberellin A20 Research in Model Organisms and Diverse Plant Species

Insights from Arabidopsis thaliana Research

Research using the model plant Arabidopsis thaliana has provided significant insights into the role and regulation of gibberellin (GA) methylation, including that of gibberellin A20 (GA20). Studies have identified two specific enzymes, GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GIBBERELLIN METHYLTRANSFERASE 2 (GAMT2), which catalyze the formation of gibberellin methyl esters. nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the carboxyl group of various gibberellins (B7789140), converting them into their corresponding methyl esters, such as gibberellin A20 methyl ester. nih.govnih.gov

The expression of GAMT1 and GAMT2 is most prominent in the siliques, particularly during the middle to late stages of seed development. nih.govebi.ac.uk This specific localization suggests a crucial role for GA methylation in regulating GA homeostasis as seeds mature. nih.gov Experiments have shown that the methylation of GAs by GAMT1 and GAMT2 serves as a deactivation mechanism, likely initiating their degradation. nih.govebi.ac.uk In wild-type plants, methylated GAs were not detected in siliques, but in gamt1 and gamt2 single and double mutants, there was a significant accumulation of various GAs. nih.govebi.ac.uk

Further evidence for the deactivating role of methylation comes from overexpression studies. When GAMT1 or GAMT2 were ectopically expressed in Arabidopsis, the resulting plants exhibited classic GA-deficiency phenotypes, including dwarfism and reduced fertility. nih.govebi.ac.uk Conversely, seeds from gamt1 and gamt2 null mutants, which contained higher levels of active GAs, showed reduced germination inhibition when grown on a medium containing a GA biosynthesis inhibitor. nih.govebi.ac.uk This indicates that the methylation of GAs is a key regulatory step in controlling the levels of active gibberellins during critical developmental stages like seed maturation and germination. nih.gov

Enzymatic assays have determined the substrate preferences for these methyltransferases. GAMT1 showed the highest activity with GA9 and GA20, while GAMT2 was most efficient at methylating GA4. nih.govnih.gov This demonstrates that gibberellin A20 is a primary target for methylation by at least one of these key regulatory enzymes in Arabidopsis.

Table 9.1.1: Research Findings on GA20 Methylation in Arabidopsis thaliana

Research Focus Key Finding Implication Citation
Enzyme Identification Arabidopsis possesses two gibberellin methyltransferases, GAMT1 and GAMT2. Specific enzymes are responsible for the formation of gibberellin methyl esters. nih.govnih.gov
Enzyme Activity GAMT1 and GAMT2 catalyze the methylation of the 7-carboxyl group of GAs. Methylation is a defined biochemical modification of gibberellins. nih.gov
Substrate Specificity GAMT1 shows high activity with GA20 and GA9; GAMT2 is most active with GA4. GA20 is a preferred substrate for methylation by GAMT1. nih.govnih.gov
Gene Expression GAMT1 and GAMT2 are primarily expressed in developing siliques and seeds. GA methylation is spatially and temporally regulated, with a key role in seed development. nih.govebi.ac.uk
Overexpression Phenotype Ectopic expression of GAMT1 or GAMT2 results in dwarfism. Methylation leads to GA deactivation, reducing levels of active GAs required for normal growth. nih.govebi.ac.uk

Studies in Cereal Crops (e.g., Rice, Maize, Wheat)

In cereal crops, gibberellin A20 is a pivotal intermediate in the biosynthesis of active GAs that regulate critical agronomic traits like stem elongation. In maize (Zea mays), research has focused on the metabolism of GA conjugates. Studies have demonstrated the hydrolysis of exogenously applied gibberellin A20 glucosyl ester by maize seedlings. pnas.org The seedlings were able to cleave the conjugate, releasing GA20, which was then metabolized into other GAs. pnas.org This indicates that conjugation and de-conjugation are dynamic processes for regulating the availability of GA20 for conversion into active forms. pnas.org

Research in wheat (Triticum aestivum) has led to the identification of several gibberellins in developing grain through gas chromatography-mass spectrometry (GC-MS). tandfonline.comoup.com Among the identified compounds was gibberellin A20. tandfonline.comoup.com The presence of GA20 in the developing grain highlights its role in seed development and germination processes in this vital cereal crop. These studies also reported an alternative synthesis method for the methyl ester of a related gibberellin, GA55. tandfonline.comoup.com

In rice (Oryza sativa), studies have investigated the effects of related compounds on GA20 metabolism. For example, experiments with dwarf rice seedlings showed that C-16,17-dihydro gibberellin A5 can impact the metabolism of gibberellin A20. google.com While direct studies on this compound are less common in these crops compared to its precursor GA20, the fundamental metabolic pathways involving GA20 are well-established. The conversion of GA20 to the bioactive GA1 is a key step regulating shoot elongation in rice and maize. oup.com

Table 9.2.1: Research Highlights of GA20 and its Metabolism in Cereals

Crop Research Area Finding Significance Citation
Maize (Zea mays) GA Conjugate Metabolism Seedlings can hydrolyze gibberellin A20 glucosyl ester to free GA20. Demonstrates a mechanism for regulating the pool of active GA precursors. pnas.org
Wheat (Triticum aestivum) Endogenous GAs GA20 was identified in developing wheat grain by GC-MS. Confirms the presence and likely role of GA20 in wheat seed development. tandfonline.comoup.com

Research in Horticultural and Specialty Crops

Investigations into gibberellin A20 and its derivatives extend to various horticultural and specialty crops, revealing its role in developmental processes such as flowering and growth. In the long-short-day plant Bryophyllum daigremontianum, a species studied for its flowering physiology, gibberellin A20 was identified from flowering plants using combined gas chromatography-mass spectrometry (GC-MS) of its methyl ester and the trimethylsilyl (B98337) ether of the methyl ester. nih.gov This identification confirms the presence of GA20 during a critical developmental transition, although its biological activity for inducing flower formation was found to be lower than that of other applied gibberellins in this species. nih.gov

The broader mechanism of GA methylation, which produces this compound, has been explored by transferring genes from the model plant Arabidopsis into horticultural species. When the Arabidopsis genes GAMT1 or GAMT2, which encode gibberellin methyltransferases, were overexpressed in tobacco (Nicotiana tabacum) and petunia (Petunia hybrida), the transgenic plants displayed phenotypes characteristic of GA deficiency, such as dwarfism. nih.govebi.ac.uk This outcome strongly suggests that these horticultural species possess gibberellins, likely including GA20, that can be methylated and thereby inactivated by the GAMT enzymes, mirroring the regulatory system found in Arabidopsis. nih.govebi.ac.uk

Studies on cell-free systems from the seeds of horticultural crops like bean (Phaseolus vulgaris) and pumpkin (Cucurbita maxima) have been instrumental in elucidating the GA biosynthetic pathway. oup.com These systems have demonstrated the conversion of GA20 into other bioactive GAs, confirming its central role as a precursor in these species. researchgate.net

Table 9.3.1: Studies of GA20 and its Methylation in Horticultural Crops

Species Research Focus Method Key Result Citation
Bryophyllum daigremontianum Identification of Endogenous GAs GC-MS analysis of methyl esters. Gibberellin A20 was identified in flowering plants. nih.gov
Tobacco & Petunia GA Methylation Function Overexpression of Arabidopsis GAMT genes. Transgenic plants exhibited dwarf phenotypes, indicating GA inactivation via methylation. nih.govebi.ac.uk

Contributions from Studies in Lower Plants and Fungi (e.g., Lygodium japonicum, Gibberella fujikuroi)

Research in lower plants and fungi has been foundational to understanding gibberellin chemistry and function. The fungus Gibberella fujikuroi (reclassified as Fusarium fujikuroi) is the original source from which gibberellins were first isolated. nih.govoup.com It is a prolific producer of various GAs, and studies of its metabolism have been crucial. Cultures of a specific mutant of G. fujikuroi have been shown to metabolize gibberellin A9 (GA9) into gibberellin A20 (GA20) and gibberellin A40. rsc.org Furthermore, feeding gibberellin A9 methyl ester to the fungus resulted in the production of the methyl esters of GA20, GA40, and other related compounds. rsc.org This demonstrates that the fungus possesses the enzymatic machinery to both synthesize GA20 and to process its methyl ester form.

In the fern Lygodium japonicum, gibberellin methyl esters act as antheridiogens, substances that induce the formation of male reproductive organs (antheridia). nih.gov Research has specifically investigated the effect of exogenously applied this compound (GA20Me) on spore germination in the dark. oup.comoup.com While GA20Me did induce germination, it was found to be over 100 times less active than gibberellin A4 methyl ester (GA4Me). oup.comoup.com Uptake studies using radiolabeled tracers showed that spores took up significantly less GA20Me than GA4Me, but this difference in uptake alone could not account for the large difference in biological activity. oup.comoup.com In a related fern, Lygodium circinnatum, the methyl esters of five known GAs, including GA20, were identified as minor antheridiogens. researchgate.net These findings in ferns are significant as they represent one of the few instances where gibberellin methyl esters have been identified as naturally occurring, biologically active molecules. nih.gov

Table 9.4.1: Research on GA20 Methyl Ester in Fungi and Lower Plants

Organism Research Context Finding Significance Citation
Gibberella fujikuroi GA Metabolism Cultures convert GA9 and GA9 methyl ester into GA20 and GA20 methyl ester, respectively. Demonstrates the fungal biosynthetic capability for GA20 and its ester. rsc.org
Lygodium japonicum Spore Germination Exogenous GA20 methyl ester induces dark germination but is much less active than GA4 methyl ester. Establishes a biological activity for GA20 methyl ester in a lower plant, though relatively weak. oup.comoup.com

Utilization of Cell-Free Systems and Tissue Culture Models

Cell-free systems, which are extracts of tissues containing active enzymes, have been indispensable for mapping the intricate steps of the gibberellin biosynthetic pathway without the complexities of the intact cell. annualreviews.org These systems, often derived from immature seeds rich in GA biosynthesis enzymes, have provided definitive evidence for the metabolic fate of gibberellin A20. researchgate.net

A soluble cell-free system prepared from immature seeds of the common bean, Phaseolus vulgaris, was shown to convert GA20 into both GA1 (via 3β-hydroxylation) and GA5 (via 2,3-dehydrogenation). researchgate.net The enzymes responsible for these conversions were characterized as 2-oxoglutarate-dependent dioxygenases, requiring oxygen, Fe(II), and α-ketoglutarate for their activity. researchgate.net Similarly, cell-free systems from pea (Pisum sativum) cotyledons and pumpkin (Cucurbita maxima) endosperm have been used to study the conversion of C20-GAs to C19-GAs, the class to which GA20 belongs. oup.comnih.gov These models were crucial in demonstrating that the C-20 carbon is lost at the aldehyde stage of oxidation, a key step in the formation of GA20 from its precursor, GA53. nih.gov

Tissue culture models have also played a role, particularly in studying GA function in lower plants. Prothallia (gametophytes) of the fern Lygodium japonicum have been aseptically cultured to study the production and activity of antheridiogens. nih.gov It was through analysis of the culture medium that gibberellin A9 methyl ester was first identified as a natural substance regulating the formation of reproductive organs in this species. nih.gov Subsequent studies on these cultured tissues have tested the biological activity of other GA methyl esters, including this compound. oup.comoup.com

The synthesis of labeled compounds for use in these systems is also noteworthy. For instance, radioactive GA20 was prepared by the hydrogenation of gibberellin A5 methyl ester-16,17-epoxide with tritium (B154650) gas, followed by subsequent chemical modifications and hydrolysis, providing the necessary tracers for metabolic studies in cell-free systems. researchgate.net

Table 9.5.1: Application of Cell-Free and Tissue Culture Systems in GA20 Research

System/Model Organism Source Research Application Key Discovery Citation
Cell-Free System (Soluble) Phaseolus vulgaris (Bean) GA Metabolism Demonstrated the enzymatic conversion of GA20 to GA1 and GA5. researchgate.net
Cell-Free System Pisum sativum (Pea) C19-GA Biosynthesis Elucidated the mechanism of C-20 loss in the formation of GAs like GA20. nih.gov
Cell-Free System Cucurbita maxima (Pumpkin) GA Biosynthesis Enzymes Characterized enzymes in the GA pathway as 2-oxoglutarate-dependent dioxygenases. oup.com

Future Research Directions and Biotechnological Implications in Plant Science

Advanced Omics Approaches (Transcriptomics, Proteomics, Metabolomics) to Elucidate Gibberellin A20 Networks

Future investigations will increasingly rely on integrated "omics" approaches to build a comprehensive picture of the regulatory networks influenced by gibberellin A20 and its methylated form.

Transcriptomics: High-throughput RNA sequencing (RNA-Seq) can identify global changes in gene expression in response to altered levels of GA20 or gibberellin A20 methyl ester. For instance, studies involving the overexpression of genes like GA20-oxidase, which catalyzes the formation of GA20, have revealed downstream effects on pathways related to photosynthesis, hormone signal transduction, and carbohydrate metabolism. nih.gov Microarray analyses have also been instrumental in identifying new GA-responsive genes. cuni.cznih.gov Future transcriptomic studies will focus on cell- and tissue-specific responses to map out how GA20 signaling cascades differ across the plant.

Proteomics: Advanced mass spectrometry-based proteomics can quantify changes in the protein landscape. This allows researchers to identify proteins whose abundance, post-translational modifications (e.g., phosphorylation, ubiquitination), or interactions are altered by GA20 signaling. cuni.cz A key area of interest is the study of DELLA proteins, which are central repressors of gibberellin signaling. cuni.cz Proteomics can elucidate how GA20-mediated signaling leads to the degradation of specific DELLA proteins and identify the full complement of proteins that interact with them.

Metabolomics: This approach allows for the large-scale analysis of small molecules in a biological system. Metabolomics can precisely quantify the levels of GA20, this compound, and other related gibberellins (B7789140) and hormones. This is crucial for understanding the homeostatic mechanisms that control the flux through the gibberellin biosynthesis and catabolism pathways. It can also reveal how the GA20 metabolic pathway cross-talks with other hormone pathways at a biochemical level. nih.gov

By integrating these omics datasets, researchers can construct detailed models of the gene-protein-metabolite networks that gibberellin A20 and its derivatives modulate to control plant growth and development.

High-Throughput Screening for Novel Modulators of Gibberellin A20 Metabolism and Signaling

High-throughput screening (HTS) offers a powerful strategy for discovering novel chemical compounds that can modulate the metabolism and signaling of gibberellin A20. These modulators can serve as valuable research tools and potential agrochemicals.

Key Targets for HTS:

Metabolic Enzymes: Enzymes responsible for the synthesis and inactivation of GA20 are prime targets. This includes GA20-oxidase (GA20ox) and the enzymes that convert GA20 to its inactive methyl ester form, such as gibberellin methyltransferases (GAMTs). ebi.ac.uk Screens could identify specific inhibitors or activators of these enzymes.

Receptor and Signaling Proteins: The gibberellin signaling pathway involves the GID1 receptor and DELLA protein repressors. mdpi.comwikipedia.org HTS assays can be designed to find molecules that either block the gibberellin-GID1 interaction or stabilize DELLA proteins, thereby inhibiting the signaling pathway.

Yeast-based Systems: Yeast (Saccharomyces cerevisiae) can be engineered to reconstitute parts of the gibberellin signaling pathway. For example, a combinatorial screen in yeast was successfully used to engineer an optogenetic biosensor for gibberellins. nih.gov Similar systems can be adapted for HTS to screen large chemical libraries for compounds that disrupt the GA-GID1-DELLA interaction.

The identification of such modulators would provide precise tools to manipulate GA20 levels and responses, allowing for a more refined study of its role in plant biology.

Spatiotemporal Analysis of Gibberellin A20 Distribution and Activity

Understanding where and when gibberellins are present and active is critical to understanding their function in development. researchgate.netdaneshyari.comnih.gov Recent technological advances are enabling researchers to visualize the dynamics of gibberellin distribution and signaling with unprecedented cellular and temporal resolution.

Genetically Encoded Biosensors: The development of fluorescent biosensors has been a major breakthrough. researchgate.netnih.gov The GIBBERELLIN PERCEPTION SENSOR 1 (GPS1), for example, is an optogenetic sensor that can report on nanomolar concentrations of bioactive gibberellins at the cellular level in living plants like Arabidopsis thaliana. nih.gov Such sensors have revealed gibberellin gradients in rapidly elongating tissues such as roots and hypocotyls. nih.govresearchgate.net

Ratiometric Signaling Biosensors: More advanced degradation-based biosensors have been engineered from DELLA proteins. These tools can accurately report on cellular changes in gibberellin levels and perception during development, including within the shoot apical meristem. biorxiv.org

High-Resolution Mass Spectrometry: Techniques like ultra-high performance liquid chromatography-mass spectrometry (LC-MS) allow for the precise quantification of different gibberellins, including GA20, from very small amounts of plant tissue. oup.com This enables the creation of detailed maps of gibberellin distribution across different organs and developmental stages.

These technologies are crucial for understanding how the localized synthesis, transport, and inactivation of GA20 and its derivatives contribute to specific developmental processes like stem elongation, seed germination, and floral development. nih.govresearchgate.netnih.gov

Engineering Gibberellin A20 Pathways for Plant Growth Regulation in Research Contexts

Manipulating the gibberellin A20 pathway through genetic engineering is a powerful tool for fundamental research into plant growth and architecture. By altering the expression of key genes, scientists can study the precise effects of changing GA20 levels.

Overexpression of Biosynthetic Genes: A common strategy is the ectopic overexpression of GA20-oxidase genes. This has been shown to increase the levels of bioactive gibberellins, leading to enhanced growth. In hybrid aspen, this resulted in longer xylem fibers and increased biomass, while in sugarcane it led to accelerated growth. nih.govmdpi.com These experiments are crucial for understanding the role of GA20 as a limiting factor in growth.

Modulation of Inactivation Pathways: The conversion of gibberellins to their methyl esters is recognized as an inactivation mechanism. ebi.ac.uk The genes responsible, GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GAMT2, can be engineered. Overexpressing these genes in plants like Arabidopsis results in dwarfism, characteristic of gibberellin deficiency. ebi.ac.uk Conversely, silencing these genes could potentially increase the pool of active gibberellins.

"Green Revolution" Genes: Research into the "Green Revolution" varieties of wheat and rice revealed that their semi-dwarf stature was often due to mutations affecting gibberellin signaling or biosynthesis, which made them more resistant to lodging. wikipedia.org Studying these genes in a research context provides insight into how modulating the GA pathway can impact critical agricultural traits.

These genetic engineering approaches provide controlled systems to dissect the function of the GA20 pathway and its impact on plant physiology and development.

Unraveling Complex Interactions in Environmental Adaptation

Gibberellins, including the GA20 pathway, are deeply integrated into the networks that allow plants to respond and adapt to environmental stress. nih.govtaylorfrancis.com Future research aims to dissect these complex interactions.

Abiotic Stress Response: A central theme is that reduced levels of bioactive gibberellins often correlate with enhanced tolerance to abiotic stresses like cold, salinity, and osmotic stress. nih.govresearchgate.net This growth restriction is thought to conserve resources and activate defense mechanisms. nih.gov The DELLA proteins are key mediators in this process; under stress, DELLA proteins accumulate and restrain growth while promoting survival. sciengine.com

Hormonal Crosstalk: The gibberellin pathway does not operate in isolation. It engages in extensive crosstalk with other hormone signaling pathways, particularly the stress hormone abscisic acid (ABA). nih.govresearchgate.net GA and ABA often have antagonistic effects, for example in seed germination and root growth. nih.gov Understanding how the balance between GA20 metabolism and ABA signaling is regulated is key to understanding stress adaptation. There is also evidence of interactions with jasmonic acid and ethylene (B1197577) signaling pathways. nih.govresearchgate.net

Escape Responses: In contrast to growth restriction under salt or cold stress, increased gibberellin biosynthesis promotes growth in response to shading or submergence. nih.govresearchgate.net This "escape" strategy allows the plant to grow towards light or out of the water. Investigating how environmental cues differentially regulate the GA20 pathway to produce opposite growth outcomes is a major area of future research.

Elucidating these interactions will reveal how plants integrate environmental signals with developmental programs, with the GA20 metabolic hub playing a crucial regulatory role.

Exploring Non-Canonical Roles and Novel Mechanisms of Gibberellin A20 Action

While the primary roles of gibberellins in promoting growth are well-established, emerging evidence points to non-canonical functions and more complex regulatory mechanisms. wikipedia.orgbyjus.com

Dual Roles in Development: Research in Arabidopsis has shown that gibberellins can have opposing functions at different stages of a single developmental process. For example, while gibberellin is required to promote the transition from vegetative growth to flowering, it subsequently acts to inhibit the formation of the flower itself. researchgate.net This dual role allows for precise control over inflorescence architecture.

Novel Signaling Interactions: The DELLA proteins are emerging as master integrators of multiple signaling pathways. They have been shown to interact directly with key components of other hormone pathways, such as JAZ proteins in the jasmonate signaling cascade. frontiersin.org This provides a molecular mechanism for cross-regulation, where DELLAs, whose stability is controlled by gibberellin, can directly modulate the output of other hormonal signals.

Roles Beyond Growth Promotion: Gibberellins may have functions that are not directly related to cell elongation or division. For example, some studies have linked gibberellin signaling to basal disease resistance in rice. sciengine.com Furthermore, research into gibberellic acid in non-plant systems has identified anti-inflammatory properties, mediated by the induction of A20, a negative regulator of NF-κB signaling. nih.govnih.gov While this is in an animal context, the existence of A20-like zinc finger proteins in plants suggests that gibberellins could have analogous regulatory roles in plant immunity or stress signaling. nih.gov

Future research will continue to explore these less conventional roles, likely revealing that the influence of the gibberellin A20 pathway is even more pervasive in plant biology than currently understood.

Q & A

Q. What are the established methods for synthesizing gibberellin A20 methyl ester in laboratory settings?

Methodological Answer: Synthesis typically involves multi-step protocols adapted from related gibberellin derivatives. For example, (−)-GA18 methyl ester synthesis (a structural analog) starts with andrographolide as a precursor. Key steps include oxidation of double bonds (e.g., KMnO₄-mediated oxidation), Wittig reactions for carbon chain extension, and photochemical [2+2] cycloadditions for ring formation . While GA20 methyl ester synthesis is not explicitly detailed in the literature, analogous strategies—such as selective hydroxyl protection, esterification, and enzyme-mediated stereochemical control—are recommended. Researchers should optimize reaction conditions (e.g., solvent systems, catalysts) using design-of-experiment (DoE) frameworks like response surface methodology to maximize yield .

Q. Which analytical techniques are most effective for quantifying this compound in plant tissues?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization is widely used. For example, methyl ester derivatives are converted to TMS ethers to enhance volatility and detection sensitivity. Internal standards (e.g., deuterated analogs) should be employed to correct for matrix effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for in planta studies due to its ability to resolve polar conjugates without derivatization . Validation parameters (limit of detection, recovery rates) must be reported, and protocols should align with those used for GA20 glucosyl ester hydrolysis studies in Zea mays .

Q. How can researchers distinguish this compound from structurally similar gibberellin derivatives?

Methodological Answer: High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for structural elucidation. Key diagnostic signals include methyl ester protons (~3.6 ppm in ¹H NMR) and carbonyl carbons (~170 ppm in ¹³C NMR). Comparative spectral databases (e.g., supplementary data from pumpkin GA20ox4 studies) should be referenced to confirm C20-specific modifications . Chromatographic retention times and fragmentation patterns in MS/MS spectra further differentiate isomers .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic stability of this compound in planta?

Methodological Answer: Use isotopically labeled tracers (e.g., ¹³C-GA20 methyl ester) in pulse-chase assays with Zea mays seedlings or Arabidopsis mutants. Hydrolysis rates can be quantified via LC-MS/MS, with parallel monitoring of glucosyl ester formation (a competing metabolic pathway). Enzyme kinetics assays using recombinant β-glucosidases or esterases (e.g., maize seedlings) provide mechanistic insights. Contradictory data on hydrolysis rates (e.g., pH-dependent vs. enzyme-driven degradation) should be resolved through controlled in vitro/in vivo comparisons .

Q. How does this compound interact with GA20-oxidase (GA20ox) enzymes in gibberellin biosynthesis pathways?

Methodological Answer: Recombinant GA20ox enzymes (e.g., pumpkin GA20ox4) can be expressed in E. coli and incubated with GA20 methyl ester to assess catalytic activity. Product profiles are analyzed via GC-MS or LC-MS, focusing on hydroxylated or oxidized derivatives. Competitive inhibition assays (e.g., using GA20 methyl ester vs. GA12-aldehyde as substrates) clarify substrate specificity. Structural modeling (e.g., docking simulations) identifies binding motifs, validated by site-directed mutagenesis .

Q. What role does this compound play in plant developmental plasticity, such as sex determination in ferns?

Methodological Answer: In Japanese climbing ferns (Lygodium japonicum), GA20 methyl ester acts as a pheromone modifier. Experimental approaches include:

  • Bioassays : Apply synthetic GA20 methyl ester to gametophytes and quantify male/female organ ratios via microscopy.
  • Gene expression profiling : RNA-seq of gibberellin-responsive genes (e.g., GA3ox, GA2ox) during sex differentiation.
  • Biochemical studies : Track methyl ester hydrolysis and gibberellin conjugation using radiolabeled precursors .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported bioactivity of this compound across plant species?

Methodological Answer: Standardize bioassay conditions (e.g., hormone-depleted mutants, controlled light/temperature) to isolate species-specific responses. Cross-validate findings using orthogonal methods:

  • Compare transcriptomic data (e.g., auxin/gibberellin crosstalk markers) in Arabidopsis vs. maize.
  • Quantify endogenous GA20 methyl ester levels in mutants lacking methyltransferases (e.g., mtn mutants). Document all protocols in supplementary materials to enable replication, as emphasized by reproducibility guidelines .

Q. What strategies improve the reproducibility of this compound synthesis protocols?

Methodological Answer:

  • Detailed characterization : Report NMR shifts, HRMS data, and chromatographic purity (≥95% by HPLC).
  • Batch-to-batch consistency : Use statistical process control (SPC) charts for critical reaction parameters (e.g., temperature, catalyst loading).
  • Open data : Share synthetic procedures in public repositories (e.g., Zenodo) and reference them in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.